molecular formula C23H18N2O3 B8373222 4-(2-Oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid

4-(2-Oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid

Cat. No. B8373222
M. Wt: 370.4 g/mol
InChI Key: KTPAJIOUJCTILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C23H18N2O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Oxo-5,6-diphenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-(2-oxo-5,6-diphenyl-3,4-dihydro-1H-pyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C23H18N2O3/c26-22(27)18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(24-23(28)25-21)16-9-5-2-6-10-16/h1-14,21H,(H,26,27)(H2,24,25,28)

InChI Key

KTPAJIOUJCTILD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)NC2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,2-diphenylethanone (392 mg, 2.0 mmol), 4-formylbenzoic acid (274 mg, 1.8 mmol) and urea (324 mg, 5.4 mmol) in EtOH (40 mL) was added concentrated HCl (0.17 mL). The mixture was stirred at 85° C. for 3 days. The volatiles were removed under reduced pressure and standard aqueous/EtOAc workup procedure was followed. Purification by inverse-phase column to afford Compound 90 as a tan powder (11 mg, 2%). 1H NMR (MeOH-d4 500 MHz TMS): δ 7.99 (d, J=7.0 Hz, 2H), 7.47 (d, J=7.0 Hz, 2H), 7.25 (s, 5H), 7.03 (s, 3H), 6.85 (s, 2H), 5.40 (s, 1H); MS (ESI): m/z 371.0 [M+1]+.
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
Name
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
2%

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